Methyl 3-n-pentoxyphenyl sulfide
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Overview
Description
Methyl 3-n-pentoxyphenyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methoxy group and a pentoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-n-pentoxyphenyl sulfide typically involves the reaction of 3-n-pentoxyphenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-n-pentoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-n-pentoxyphenyl sulfide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving sulfide oxidation and reduction reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 3-n-pentoxyphenyl sulfide involves its interaction with various molecular targets, depending on the specific application. For instance, in oxidation reactions, the sulfide group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones. In biological systems, the compound may interact with cellular components, exerting its effects through mechanisms such as enzyme inhibition or free radical scavenging.
Comparison with Similar Compounds
Methyl 3-n-butoxyphenyl sulfide: Similar structure but with a shorter butoxy chain.
Methyl 3-n-hexyloxyphenyl sulfide: Similar structure but with a longer hexyloxy chain.
Methyl 3-n-propoxyphenyl sulfide: Similar structure but with a propoxy chain.
Uniqueness: Methyl 3-n-pentoxyphenyl sulfide is unique due to its specific pentoxy chain length, which can influence its chemical reactivity and physical properties. This distinct structure may result in different solubility, boiling point, and interaction with other molecules compared to its analogs.
Properties
IUPAC Name |
1-methylsulfanyl-3-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-5-9-13-11-7-6-8-12(10-11)14-2/h6-8,10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFQXXXIFYNJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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